![molecular formula C10H8Cl2N2O2S B5529823 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5529823.png)

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

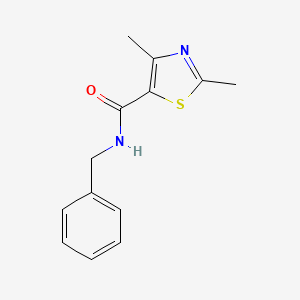

Description

1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1H-imidazole is a chemical compound involved in various synthetic and chemical reaction processes. It represents a class of compounds known for their versatility in chemical synthesis and applications in different fields of chemistry.

Synthesis Analysis

The synthesis of similar sulfonyl imidazole compounds often involves multi-component condensation reactions or other complex synthetic methods. For instance, Moosavi-Zare et al. (2013) described the use of disulfonic acid imidazolium chloroaluminate as a catalyst in the synthesis of related pyrazole compounds under solvent-free conditions (Moosavi-Zare et al., 2013).

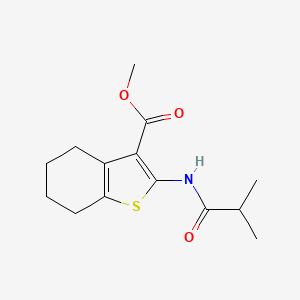

Molecular Structure Analysis

The molecular structure of compounds like 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-imidazole often features complex arrangements with potential for various interactions. For instance, Bermejo et al. (2000) conducted crystallographic characterization of similar compounds to understand their molecular arrangement (Bermejo et al., 2000).

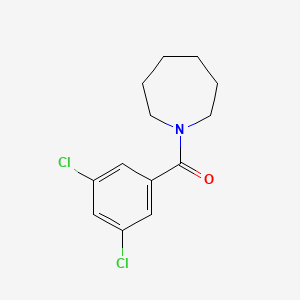

Chemical Reactions and Properties

Chemical reactions involving imidazole sulfonyl compounds can be diverse. For example, Goddard-Borger and Stick (2007) reported the synthesis of a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, highlighting its capability to act as a 'diazo donor' in various chemical transformations (Goddard-Borger & Stick, 2007).

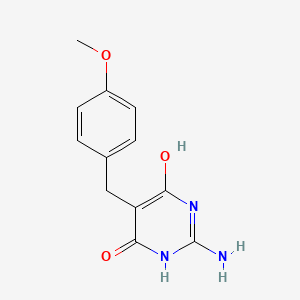

Physical Properties Analysis

The physical properties of such compounds can be inferred from related research. Nath and Baruah (2012) detailed the crystal packing and hydrogen-bonded structures in the solid-state structures of imidazole bisphenols, providing insights into the physical characteristics of similar compounds (Nath & Baruah, 2012).

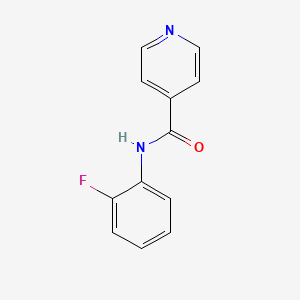

Chemical Properties Analysis

The chemical properties of 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-imidazole-like compounds often involve reactivity under various conditions. Zolfigol et al. (2013) described the catalysis involving similar imidazole compounds, indicating their chemical versatility and reactivity (Zolfigol et al., 2013).

properties

IUPAC Name |

1-(2,4-dichloro-5-methylphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2S/c1-7-4-10(9(12)5-8(7)11)17(15,16)14-3-2-13-6-14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBKEAZGWMSDAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichloro-5-methylbenzenesulfonyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1,4-dioxan-2-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5529746.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5529752.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5529781.png)

![1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5529793.png)

![N,N-dimethyl-2-{[(3-pyridin-4-ylpropanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5529808.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5529812.png)

![1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5529819.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5529827.png)

![N-(2,3-difluoro-4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529836.png)